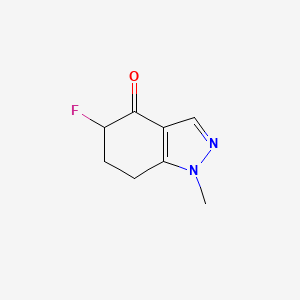

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is part of the indazole family, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a key target for therapeutic intervention .

Mode of Action

The compound interacts with the SARS-CoV-2 Mpro through a process of molecular docking . This interaction results in the inhibition of the protease, thereby preventing the virus from replicating within the host cell .

Biochemical Pathways

The inhibition of the SARS-CoV-2 Mpro affects the viral replication pathway. By blocking the activity of this protease, the compound prevents the virus from producing essential proteins, thereby halting its replication process .

Pharmacokinetics

The compound was selected for synthesis and evaluation through a process of virtual screening, molecular dynamics simulation, and mm/gbsa calculations . This suggests that the compound likely has favorable pharmacokinetic properties that allow it to effectively interact with its target.

Result of Action

The result of the compound’s action is the inhibition of the SARS-CoV-2 Mpro. This leads to a decrease in viral replication, thereby reducing the severity of the infection . In testing, two hits with IC50 values below 60 μM were found, with the best result of 27.31 μM for racemic amide 9m .

Action Environment

The action of 5-Fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is influenced by various environmental factors. For instance, the effectiveness of different approaches for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data . The best convergence was achieved when long molecular dynamics simulations (200 ns) of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

1,5,6,7-tetrahydro-4H-indol-4-one: Similar in structure but lacks the fluorine and methyl groups.

Indazole derivatives: These compounds share the indazole core structure and exhibit similar biological activities.

Uniqueness

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methyl group also contributes to its distinct properties compared to other indazole derivatives .

Properties

IUPAC Name |

5-fluoro-1-methyl-6,7-dihydro-5H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-7-3-2-6(9)8(12)5(7)4-10-11/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXBJUSXEWNOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)C(CC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801602.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)

![4-bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2801605.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)

![1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline](/img/structure/B2801608.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)

![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide](/img/structure/B2801611.png)

![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)

![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2801618.png)

![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2801620.png)